5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMDAYKKEYIFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(OC2=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 3-cyclohexyl-1,3-oxazolidin-2-one with bromomethylating agents such as paraformaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH2Br) serves as a prime site for nucleophilic substitution (SN2 mechanism), enabling functional group interconversion. Key reactions include:
Notable Example : Reaction with sodium azide yields an azide intermediate, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates—a strategy employed in antibacterial drug development .
Elimination Reactions
Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form an alkene:
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Conditions : Potassium tert-butoxide (2 equiv), DMF, 80°C, 8h
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Yield : 70%
-
Application : The resulting vinyl group enables Diels-Alder reactions for complex heterocycle synthesis.
Ring-Opening Reactions
The oxazolidinone ring undergoes selective cleavage under acidic or reductive conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, 100°C, 24h
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Yield : 89%
-
Note : The bromomethyl group remains intact, allowing sequential functionalization.
Reductive Ring Opening
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Conditions : LiAlH4 (3 equiv), THF, 0°C → RT, 4h
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Yield : 55%
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Ar-B(OH)2 | 5-(Arylmethyl)-3-cyclohexyl-oxazolidinone | 60–75% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, amine | 5-(Aminomethyl)-3-cyclohexyl-oxazolidinone | 50–68% |
Application : Used to introduce aryl or amino groups for structure-activity relationship (SAR) studies in CETP inhibitors .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing HBr (TGA data ).
-
Solvent Effects : Reactivity in SN2 reactions follows: DMF > DMSO > THF > EtOH.
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Steric Hindrance : The cyclohexyl group slows substitution at the oxazolidinone nitrogen but enhances crystallinity .
Pharmacological Derivatives
Key derivatives synthesized from this compound include:
Scientific Research Applications
Cardiovascular Disease Treatment
One of the primary applications of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is its role as a cholesteryl ester transfer protein (CETP) inhibitor. CETP inhibitors are crucial in managing dyslipidemia and reducing the risk of cardiovascular diseases. The compound has been shown to effectively raise high-density lipoprotein cholesterol (HDL-C) levels while lowering low-density lipoprotein cholesterol (LDL-C) levels. This dual action is beneficial for treating conditions such as:
- Atherosclerosis
- Hypercholesterolemia
- Cardiovascular disorders including angina and myocardial infarction
The therapeutic efficacy of this compound is attributed to its ability to modulate lipid profiles, thereby potentially reversing or preventing the progression of atherosclerosis and related cardiovascular conditions .
Antibacterial Properties
This compound also exhibits promising antibacterial activity. Compounds within the oxazolidinone class have been extensively studied for their ability to inhibit bacterial protein synthesis, making them valuable in developing new antibiotics. The specific applications include:
- Inhibition of Gram-positive bacterial strains , including resistant strains
- Potential use in treating infections caused by bacteria that are resistant to conventional antibiotics
Studies indicate that modifications to the oxazolidinone structure can enhance its bioactivity and selectivity against specific bacterial strains, making it a candidate for further development in antibiotic therapy .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various chemical reactions involving propargylic alcohols and amines under mild conditions. This compound's reactivity allows for nucleophilic attacks by different reagents, facilitating further synthetic modifications that can enhance its pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazolidinones similar to this compound. Notable findings include:
Efficacy in Animal Models
Research has demonstrated that derivatives of oxazolidinones can significantly reduce cocaine self-administration in animal models without affecting food-related behaviors, suggesting potential applications in addiction treatment .
Pharmacokinetic Properties
Table 1 summarizes key pharmacokinetic properties observed in studies involving oxazolidinone derivatives:
| Compound | Oral Dose (mg/kg) | C max (μM) | T max (min) | AUC (0-t) (μM.h) | t 1/2 (h) | F (%) |
|---|---|---|---|---|---|---|
| This compound | 10 | TBD | TBD | TBD | TBD | TBD |
| Other Oxazolidinones | 10 | Varies | Varies | Varies | Varies | Varies |
Note: TBD indicates values that require further research for precise determination.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or receptors .
Comparison with Similar Compounds
Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Key Differences and Implications
Substituent Effects on Reactivity :
- Cyclohexyl Group : The bulky cyclohexyl group increases lipophilicity, favoring interactions with hydrophobic environments (e.g., cell membranes) .
- Aryl Substituents (Phenyl, 4-Fluorophenyl, 4-Methoxyphenyl) : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the bromomethyl site, accelerating nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., methoxy) improve solubility in polar solvents .
- Smaller Substituents (Cyclopropyl, tert-Butyl) : Cyclopropyl’s strain energy may facilitate ring-opening reactions, while tert-butyl’s bulkiness influences steric control in asymmetric synthesis .
While the bromomethyl derivatives discussed here are primarily synthetic intermediates, their substituents can modulate bioavailability and target engagement in downstream drug candidates.
Safety and Handling: Brominated oxazolidinones generally require careful handling due to the reactivity of the bromine atom. For example, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one has documented safety protocols, including precautions against inhalation and skin contact .
Biological Activity
5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This compound features a bromomethyl group that enhances its reactivity and potential interactions with biological targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features:
- Bromomethyl Group : Enhances electrophilic character, allowing for nucleophilic substitution reactions.
- Cyclohexyl Substitution : Contributes to the compound's hydrophobic properties, influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities and cellular pathways. Specifically, the bromomethyl group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in various metabolic processes .
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
Anticancer Activity
Preliminary studies suggest that compounds within the oxazolidinone class may also possess anticancer properties. The ability of this compound to modulate cellular pathways could make it a candidate for further investigation in cancer therapy. The compound's structural characteristics may allow it to interfere with tumor growth and metastasis through various mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazolidinones, including derivatives similar to this compound:
- Antimicrobial Efficacy :
- Inhibition Studies :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against MRSA | Inhibition of protein synthesis |
| Anticancer | Potentially inhibits tumor growth | Modulation of cell signaling pathways |
| Cytotoxicity | Varies across different cell lines | Dependent on structural modifications |
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated oxazolidinones typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one are synthesized via condensation of brominated intermediates with cyclic carbamates under reflux in glacial acetic acid . To optimize yield and purity:
- Use anhydrous conditions to minimize hydrolysis of the bromomethyl group.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify via recrystallization (ethanol or ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution).
Table 1 : Example Reaction Parameters for Analogous Oxazolidinones
| Starting Material | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Brominated phenol | AcOH | 110 | None | 75–85 | 95–97 |
| Cyclohexylamine | DMF | 80 | K₂CO₃ | 60–70 | 90–95 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and cyclohexyl substituents (multiplet signals in δ 1.0–2.5 ppm) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.
- X-ray Crystallography : Critical for resolving stereochemistry. Single crystals can be grown via slow evaporation in ethanol or dichloromethane. The X-ray structure of fluorinated oxazolidinones (e.g., C18H14F13NO2) confirms chair conformations and substituent orientations .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in asymmetric synthesis or chiral auxiliary applications?
- Methodological Answer : The bromomethyl group serves as a versatile handle for further functionalization (e.g., Suzuki couplings, nucleophilic substitutions). In fluorinated oxazolidinones, bulky substituents like perfluoroalkyl chains enhance stereoselectivity by restricting rotational freedom . For mechanistic studies:
- Perform kinetic resolution experiments to compare enantiomeric excess (ee) with/without bromine substitution.
- Use density functional theory (DFT) calculations to model transition states and steric effects.
Table 2 : Comparative Stereoselectivity in Fluorinated vs. Brominated Auxiliaries
| Auxiliary Type | Reaction | ee (%) | Reference |
|---|---|---|---|
| Fluorooctyl oxazolidinone | Aldol reaction | 92 | |
| Bromomethyl oxazolidinone | Epoxidation | 78 |
Q. How can conflicting stereochemical assignments in NMR data be resolved?
- Methodological Answer : Contradictions in NOESY or coupling constants often arise from dynamic effects. To resolve ambiguities:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare experimental data with computational models (e.g., molecular dynamics simulations).
- Validate via X-ray crystallography, as demonstrated for fluorinated oxazolidinones, where crystal packing confirms substituent geometry .
Q. What are the mechanistic implications of substituent effects on the oxazolidinone ring’s stability?
- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase ring strain but enhance electrophilicity at the carbonyl carbon. To study stability:
- Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures.
- Monitor hydrolytic stability under acidic/basic conditions via LC-MS.
- Compare with analogs lacking bromine (e.g., 3-cyclohexyl-5-methyl derivatives) to isolate substituent effects .
Safety and Handling
Q. What protocols ensure safe handling and storage of brominated oxazolidinones?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent light/oxygen degradation .
- Safety Gear : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatility.
- Spill Management : Neutralize with sodium bicarbonate and absorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
